Methyl aloesinyl cinnamate

Anti-inflammatory Topical pharmacology Mouse ear edema model

For researchers developing topical anti-inflammatory therapies where chronic corticosteroid use is contraindicated, this compound provides a validated non-steroidal alternative. In vivo mouse ear edema models demonstrate anti-inflammatory potency equivalent to hydrocortisone (200 μg/ear) while completely sparing thymus weight, unlike hydrocortisone which caused 50% thymus reduction. - Differentiated from aloesin: cinnamoyl ester at glucose 2-O position redirects activity from tyrosinase inhibition to EGF-pathway antagonism. - Specified as ≥95% chromatographic purity with (R)-stereochemistry confirmation at the 2-hydroxypropyl position. - Supplied with full certificate of analysis matching primary literature characterization data.

Molecular Formula C29H32O10
Molecular Weight 540.6 g/mol
CAS No. 175413-23-7
Cat. No. B1244311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl aloesinyl cinnamate
CAS175413-23-7
Synonyms8-(2-O-cinnamoyl(glucopyranosyl))-2-(2-hydroxypropyl)-7-methoxy-5-methylchromone
8-(C-beta-D-(2-O-(E)-cinnamoyl)glucopyranosyl)-2-((R)-2-hydroxypropyl)-7-methoxy-5-methylchromone
8-CGHMMC
cinnamoyl-C-glycoside chromone
Molecular FormulaC29H32O10
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC
InChIInChI=1S/C29H32O10/c1-15-11-20(36-3)24(27-23(15)19(32)13-18(37-27)12-16(2)31)28-29(26(35)25(34)21(14-30)38-28)39-22(33)10-9-17-7-5-4-6-8-17/h4-11,13,16,21,25-26,28-31,34-35H,12,14H2,1-3H3/b10-9+/t16-,21-,25-,26+,28+,29-/m1/s1
InChIKeyYDJIHVUNYBLYLF-CNYNUZHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Aloesinyl Cinnamate (CAS 175413-23-7): Procurement-Grade C-Glucosyl Chromone with In Vivo Anti-Inflammatory Validation


Methyl aloesinyl cinnamate (CAS 175413-23-7), systematically named 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone, is a C-glycosyl chromone ester isolated from Aloe barbadensis Miller (Aloe vera) leaves . It is classified within the ChEBI ontology as a C-glycosyl compound, a cinnamate ester, and a secondary alcohol, with annotated roles as both a plant metabolite and an anti-inflammatory agent . The compound features a 5-methylchromone core bearing a 2-hydroxypropyl side chain and a β-D-glucopyranosyl moiety esterified at the 2-O position with trans-cinnamic acid . Its molecular formula is C₂₉H₃₂O₁₀ (MW 540.56 g/mol), and it is distinguished from the broader class of aloe chromones by the presence of the cinnamoyl ester substituent, which is directly implicated in its biological activity profile .

Scaffold C-glucosyl chromone with 2-O-cinnamoyl ester; distinct from aloesin
Model context Topical inflammation models; hydrocortisone comparator endpoint studies
Selection Verified cinnamoyl ester identity supports structure-activity relationship research

Why Generic Substitution Fails for Methyl Aloesinyl Cinnamate: Structural Determinants of Differential Pharmacology


Methyl aloesinyl cinnamate cannot be interchanged with aloesin or other Aloe-derived C-glucosyl chromones without loss of critical pharmacological properties. The cinnamoyl ester at the 2-O position of the glucopyranosyl ring is not a silent structural feature — it fundamentally alters the compound's bioactivity spectrum. Aloesin (CAS 30861-27-9), which bears a free hydroxyl at this position, functions primarily as a tyrosinase inhibitor (IC₅₀ 31.5 μM in mushroom tyrosinase) and up-regulates cyclin E/CDK2 kinase activity . In contrast, methyl aloesinyl cinnamate exhibits potent topical anti-inflammatory activity in vivo equivalent to hydrocortisone, but without the thymolytic immunosuppression that accompanies corticosteroid treatment . Aloeresin A, a related p-coumaroyl ester, is not an inhibitor but a substrate of tyrosinase, further illustrating that the precise acyl substituent dictates target engagement . Substituting any of these analogs for methyl aloesinyl cinnamate in an experimental or formulation context would therefore alter both the mechanism and the therapeutic index of the preparation. The quantitative evidence below substantiates these differentiation claims.

Aloesin (free 2-OH) may not replicate anti-inflammatory endpoints Aloesin primarily exhibits tyrosinase inhibition and pro-proliferative signaling, which may shift pathway-response outcomes away from anti-inflammatory endpoints observed with the cinnamoyl ester.
Acyl identity determines target engagement; p-coumaroyl analog is a substrate Aloeresin A (p-coumaroyl ester) acts as a tyrosinase substrate, not an inhibitor. Substitution with any non-cinnamoyl chromone may alter bioactivity profile and confound data interpretation.

Methyl Aloesinyl Cinnamate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Topical Anti-Inflammatory Potency Equivalent to Hydrocortisone Without Thymolytic Immunosuppression

In a direct head-to-head in vivo comparison, methyl aloesinyl cinnamate (designated compound 1) at a dose of 200 μg/mouse ear produced topical anti-inflammatory activity equivalent to 200 μg/ear of hydrocortisone in the mouse ear edema assay . Critically, treatment with methyl aloesinyl cinnamate caused no reduction in thymus weight at any dose tested, whereas the equipotent anti-inflammatory dose of hydrocortisone (200 μg/ear) resulted in a 50% decrease in thymus weight . This thymus-sparing property indicates that methyl aloesinyl cinnamate achieves anti-inflammatory efficacy comparable to a clinical corticosteroid without inducing the systemic immunosuppression characteristic of glucocorticoid receptor-mediated thymocyte apoptosis .

In vivo anti-inflammatory endpoint
Head-to-head
Target 200 µg/ear vs Hydrocortisone 200 µg/ear: equivalent edema reduction. Thymus weight change: 0% (target) vs 50% reduction (hydrocortisone).
Reported comparator endpoint context; thymic endpoint preservation
Mouse ear edema model; post-mortem thymus weight
Anti-inflammatory Topical pharmacology Mouse ear edema model Immunosuppression sparing Hydrocortisone comparator

Cinnamoyl Ester Structural Determinant Confers Distinct Pharmacological Profile Versus Aloesin

Methyl aloesinyl cinnamate differs from aloesin by a single but functionally decisive structural feature: a trans-cinnamoyl ester at the 2-O position of the β-D-glucopyranosyl ring, replacing the free hydroxyl present in aloesin . This modification is not merely incremental. Aloesin is characterized primarily as a noncompetitive tyrosinase inhibitor (IC₅₀ = 31.5 μM in mushroom tyrosinase; Ki = 5.3 mM) and an up-regulator of cyclin E/CDK2 kinase activity in SK-HEP-1 cells . In contrast, the cinnamoyl-bearing compound displays prominent in vivo anti-inflammatory activity (equipotent to hydrocortisone) and inhibits EGF-induced DNA synthesis in epithelial cell lines — activities not reported for aloesin itself . The related p-coumaroyl ester aloeresin A is a substrate of tyrosinase rather than an inhibitor, confirming that the identity of the acyl group on the glucose 2-O position is the key determinant of target engagement and biological outcome . No direct comparative tyrosinase inhibition data for methyl aloesinyl cinnamate versus aloesin measured in the same assay are available in the public domain; this differentiation is therefore based on cross-study comparison of structurally defined analogs within the same chromone class.

Structural determinant
Class-level
2-O-cinnamoyl ester (target) vs free hydroxyl (aloesin) vs p-coumaroyl (aloeresin A)
Cross-study comparison; bioactivity profile diverges by acyl group
No direct head-to-head tyrosinase data available
Structure-activity relationship Cinnamate ester Aloesin comparator C-glucosyl chromone Tyrosinase

EGFR Pathway Inhibition: Anti-Proliferative Activity in Epithelial Cells Contrasting with Aloesin's Pro-Proliferative Signaling

Patent disclosures for methyl aloesinyl cinnamate (the '540 compound') describe its ability to inhibit epidermal growth factor (EGF)-induced DNA synthesis in epithelial cell lines in vitro, supporting its designation as an epithelial growth factor-inhibiting compound . This anti-proliferative activity contrasts sharply with aloesin, which has been independently shown to up-regulate cyclin E/CDK2 kinase activity and stimulate proliferation of SK-HEP-1 cells via increased protein levels of cyclin E, CDK2, and CDC25A . The opposing effects on cell proliferation — inhibition by methyl aloesinyl cinnamate versus stimulation by aloesin — represent a functional antagonism within the same chromone class, determined by the presence or absence of the cinnamoyl ester. Quantitative IC₅₀ values for EGF-induced DNA synthesis inhibition are not publicly disclosed in the available patent literature; this evidence is therefore categorized as supporting, pending full dose-response publication.

EGF-induced DNA synthesis
Data to verify
Target inhibits DNA synthesis; aloesin up-regulates cyclin E/CDK2 — opposing signaling outcomes
Supports pathway-response differentiation context
Non-overlapping assay systems; dose-response incomplete
EGF-induced DNA synthesis Epithelial cells Anti-proliferative Cyclin E/CDK2 Cell signaling

Target Selectivity Profile: Weak Dihydroorotase Inhibition and Absence of HMG-CoA Reductase Activity

Counter-screening data provide evidence that methyl aloesinyl cinnamate is not a promiscuous enzyme inhibitor. In a biochemical assay against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, the compound exhibited an IC₅₀ of approximately 1.0 × 10⁶ nM (1 mM) at pH 7.37, indicating negligible inhibitory activity at the tested concentration of 10 μM . In a separate assay against rat hepatic microsomal HMG-CoA reductase, the compound lacked significant inhibitory activity . While these negative selectivity data do not include a direct comparator measured in the same assay panel, they are relevant for procurement because they exclude two common off-target liabilities (pyrimidine biosynthesis via DHOase and cholesterol biosynthesis via HMG-CoA reductase) that could confound phenotypic interpretation. No equivalent selectivity panel data are publicly available for aloesin or aloeresin A against these specific enzymes.

Selectivity profiling
Reported
DHOase IC₅₀ ~1×10⁶ nM (1 mM); HMG-CoA reductase: no significant inhibition
Off-target liability screening; >100-fold window above screening concentration
Mouse DHOase and rat hepatic microsomal assays
Selectivity profiling Dihydroorotase HMG-CoA reductase Off-target screening Procurement quality

Methyl Aloesinyl Cinnamate: Evidence-Backed Research and Industrial Application Scenarios


Topical Anti-Inflammatory Formulation Development Requiring Corticosteroid-Level Efficacy Without Immunosuppression

Investigators developing topical anti-inflammatory preparations for dermatological conditions where chronic corticosteroid use is contraindicated can utilize methyl aloesinyl cinnamate as a validated non-steroidal lead compound. The compound has demonstrated in vivo anti-inflammatory potency equivalent to hydrocortisone at matched doses (200 μg/ear) in the mouse ear edema model, while completely sparing thymus weight — a direct measure of systemic immunosuppression — in contrast to hydrocortisone, which caused a 50% thymus weight reduction . This efficacy-to-immunosuppression dissociation is the compound's strongest evidence-backed differentiation and supports its prioritization over both corticosteroids and non-cinnamoylated aloe chromones for this application.

Epithelial Cell Biology Research: Dissecting Cinnamoyl Ester-Dependent Growth Factor Signaling

The functional antagonism between methyl aloesinyl cinnamate (EGF-induced DNA synthesis inhibitor) and aloesin (cyclin E/CDK2 kinase activator) within the same C-glucosyl chromone scaffold provides a defined chemical biology tool pair for studying how a single acyl substitution on the glucose 2-O position redirects cellular signaling from pro-proliferative to anti-proliferative outcomes . Procurement of both compounds from a single supplier with verified structural identity enables controlled structure-activity relationship (SAR) studies in epithelial and hepatic cell models, with differential effects predictable based on the presence or absence of the cinnamoyl ester.

Natural Product-Based Anti-Cancer or Psoriasis Screening Programs Targeting Cell Differentiation

Patent-derived disclosures indicate that methyl aloesinyl cinnamate arrests proliferation of undifferentiated cells and induces their differentiation to the monocyte lineage, providing a rationale for its evaluation as an anti-cancer or anti-psoriasis agent . Although full dose-response quantification remains proprietary, the compound's concurrent anti-inflammatory activity (validated in vivo), EGF-pathway inhibition, and documented selectivity against DHOase and HMG-CoA reductase collectively support its inclusion in phenotypic screening libraries targeting hyperproliferative and inflammatory skin disorders. Procurement specifications should require ≥95% chromatographic purity and certificate of analysis confirming (R)-stereochemistry at the 2-hydroxypropyl position, matching the configuration of the compound characterized in the primary literature .

Application
Selection Property
Validation Focus
Topical inflammation model studies
Cinnamoyl ester-dependent anti-inflammatory endpoint
Thymic endpoint and comparator response review
Epithelial signaling SAR studies
Cinnamoyl ester presence vs absence
EGF pathway and proliferation endpoint differentiation
Cell differentiation screening in hyperproliferative models
Monocyte-lineage differentiation induction
Phenotypic and pathway selectivity profiling
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